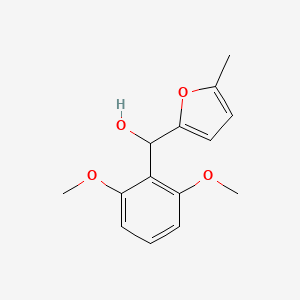

(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

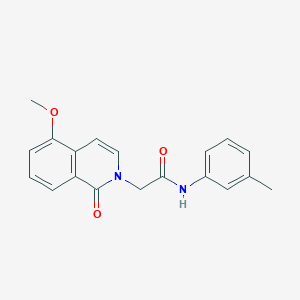

The compound “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanol” is likely to be an organic compound consisting of a 2,6-dimethoxyphenyl group and a 5-methylfuran-2-yl group linked by a methanol group. The 2,6-dimethoxyphenyl group is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (-OCH3) attached at the 2nd and 6th positions. The 5-methylfuran-2-yl group is a furan ring (a ring of 4 carbon atoms and one oxygen atom) with a methyl group (-CH3) attached at the 5th position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The 2,6-dimethoxyphenyl and 5-methylfuran-2-yl groups are likely to be planar due to the conjugated pi systems in the aromatic rings. The exact spatial arrangement would depend on the specific way these groups are connected .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of methoxy groups might increase its solubility in polar solvents, while the presence of aromatic rings might increase its stability .Scientific Research Applications

Organic Synthesis and Reactions

Acetone Reaction: Compound 1 reacts in acetone under mild conditions in the presence of acid to give a new ketone, Φ₂CHCH₂COMe. Similar reactions occur with other alkyl ketones and aldehydes, such as diethyl ketone, methyl phenyl ketone, 2,4-pentanedione, propanal, and butanal .

Alcohol Reactions: Compound 1 reacts with primary and secondary alcohols, yielding the reduced compound Φ₂CH₂(6), along with the corresponding aldehyde and ketone derived from the alcohols. The reactivity order of alcohols is 1-propanol ≈ 1-butanol < ethanol < 2-butanol < 2-propanol .

Ether Reactions: Compound 1 reacts in ethers (e.g., tetrahydrofuran and diethyl ether) to give products. It can either be recovered unreacted or undergo more forcing conditions to yield products derived by Φ–C bond cleavage, followed by reactions with ΦH .

Methylation Reactions

The compound can undergo selective phenol methylation to form 2,6-dimethylphenol (2,6-DMP) . Interestingly, using a higher excess of methanol as a methylating agent in the reaction of phenol with methanol does not significantly increase the degree of conversion of phenol to 2,6-DMP .

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of (2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanol involves its interaction with its targets, leading to changes in cellular processes. For instance, it has been observed that the compound reacts in acetone under mild conditions in the presence of acid to give a new ketone . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the cellular environment .

Biochemical Pathways

Given its chemical structure and reactivity, it can be inferred that the compound may interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s molecular weight (24828) suggests that it may have good bioavailability .

Result of Action

Given its chemical reactivity, it can be inferred that the compound may induce changes in the cellular environment, potentially affecting various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets .

properties

IUPAC Name |

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8,14-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFLEJYVCDAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=C(C=CC=C2OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)

![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)

![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)